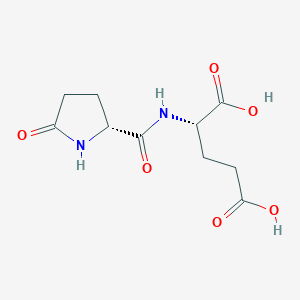
((R)-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid: is a compound of significant interest in various scientific fields. This compound is a derivative of glutamic acid, an important amino acid involved in numerous biological processes. The unique structure of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid typically involves the reaction of L-glutamic acid with a suitable reagent to introduce the oxopyrrolidine moiety. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid has potential therapeutic applications. It is investigated for its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
L-Glutamic Acid: The parent compound of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid, involved in numerous metabolic processes.
L-Proline: Another amino acid with a similar pyrrolidine ring structure.
L-Glutamine: A derivative of glutamic acid with an amide group instead of the oxo group.
Uniqueness: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is unique due to its specific oxopyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interactions not observed with other similar compounds.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6+/m1/s1 |
InChI Key |
YRUFRJRFQFBNQR-RITPCOANSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


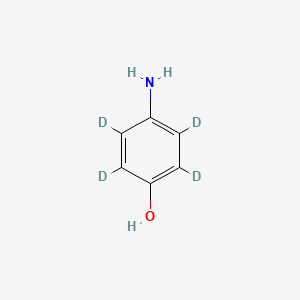
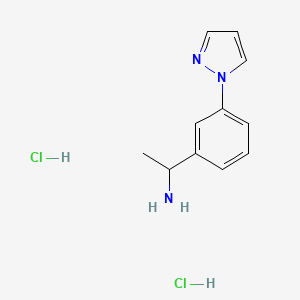
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
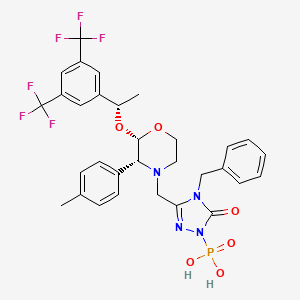
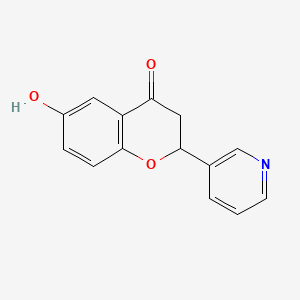
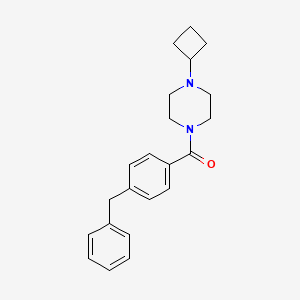
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
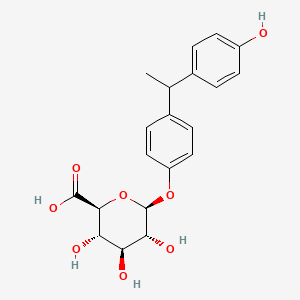
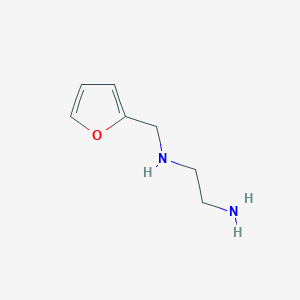
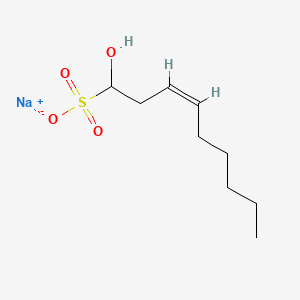
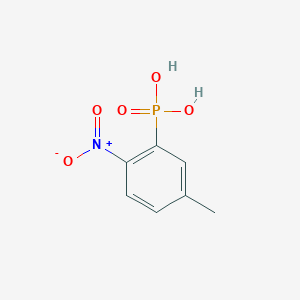
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

